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  • Product: 2-Bromo-1-(pyridazin-4-yl)ethanone
  • CAS: 1211541-01-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 2-Bromo-1-(pyridazin-4-yl)ethanone

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound 2-Bromo-1-(pyridazin-4-yl)ethanone. Designed for researchers, scientists, and professional...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound 2-Bromo-1-(pyridazin-4-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the principles and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this heterocyclic ketone. The guide is structured to deliver not just data, but also the underlying scientific rationale for experimental design and spectral interpretation, ensuring a robust understanding of the molecule's structural characteristics.

Introduction: The Structural Significance of 2-Bromo-1-(pyridazin-4-yl)ethanone

2-Bromo-1-(pyridazin-4-yl)ethanone is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. It incorporates a pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, and an α-bromo ketone moiety. The pyridazine core is a common scaffold in pharmacologically active compounds, while the α-bromo ketone is a versatile reactive handle for further chemical modifications.

Understanding the precise molecular structure and electronic environment of this compound is paramount for its application. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the connectivity of atoms and the distribution of electron density within the molecule. This guide will delve into the expected ¹H and ¹³C NMR chemical shifts and coupling patterns, explaining the influence of the electronegative nitrogen atoms of the pyridazine ring and the electron-withdrawing bromoacetyl group.

Predicted NMR Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display signals corresponding to the three protons on the pyridazine ring and the two protons of the methylene group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-Bromo-1-(pyridazin-4-yl)ethanone

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H6~9.6 - 9.8Doublet of doublets (dd)JH6-H5 ≈ 5.0 Hz, JH6-H3 ≈ 1.5 HzHighly deshielded due to the anisotropic effect of the adjacent nitrogen (N1) and the electron-withdrawing ketone.
H3~9.4 - 9.6Doublet of doublets (dd)JH3-H5 ≈ 2.0 Hz, JH3-H6 ≈ 1.5 HzDeshielded by the adjacent nitrogen (N2) and the ketone group.
H5~8.2 - 8.4Doublet of doublets (dd)JH5-H6 ≈ 5.0 Hz, JH5-H3 ≈ 2.0 HzInfluenced by the adjacent carbonyl group and the nitrogen atoms.
-CH₂Br~4.5 - 4.8Singlet (s)N/AProtons alpha to a carbonyl group and a bromine atom are significantly deshielded.[3][4]

The chemical shifts of the pyridazine protons are significantly downfield, a characteristic feature of this electron-deficient heterocyclic system. The two nitrogen atoms exert a strong deshielding effect on the ring protons.[2][5] The coupling constants are typical for pyridazine systems, with a larger ortho-coupling (JH5-H6) and smaller meta-couplings (JH3-H5 and JH3-H6).[6]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-1-(pyridazin-4-yl)ethanone

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~190 - 195The carbonyl carbon of an α-bromo ketone is typically found in this region.[7][8]
C3~155 - 158Deshielded by the adjacent nitrogen (N2).
C6~152 - 155Deshielded by the adjacent nitrogen (N1).
C4~140 - 145The carbon atom bearing the bromoacetyl substituent.
C5~128 - 132A typical chemical shift for a carbon in a pyridazine ring.[9]
-CH₂Br~30 - 35The carbon is attached to an electron-withdrawing bromine atom and a carbonyl group.[3]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for 2-Bromo-1-(pyridazin-4-yl)ethanone, a standardized experimental procedure should be followed. The choice of solvent and experimental parameters is crucial for achieving optimal resolution and signal-to-noise.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Bromo-1-(pyridazin-4-yl)ethanone.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice for many organic molecules.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (adjust as needed for signal-to-noise)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (as ¹³C has a low natural abundance)

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of 2-Bromo-1-(pyridazin-4-yl)ethanone and the expected correlations in its NMR spectra.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Shim) transfer->setup h1_nmr ¹H NMR Acquisition setup->h1_nmr c13_nmr ¹³C NMR Acquisition setup->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing ft->phase calibrate Calibration phase->calibrate integrate Integration calibrate->integrate

Caption: Experimental workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a robust framework for understanding and analyzing the NMR spectroscopic data of 2-Bromo-1-(pyridazin-4-yl)ethanone. By synthesizing information from established literature on pyridazine derivatives and α-bromo ketones, we have presented a detailed prediction of the ¹H and ¹³C NMR spectra, complete with justifications for the expected chemical shifts and coupling constants. The provided experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reproducible results. This guide serves as a valuable resource for researchers working with this and structurally related compounds, facilitating accurate structural elucidation and characterization.

References

  • Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. [Link]

  • Taherpour, A. A., et al. (2012). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Asian Journal of Chemistry, 24(4), 1733-1736. [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. [Link]

  • MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect. [Link]

  • ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]

  • Royal Society of Chemistry. (2015). Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(pyridin-4-yl)ethanone. [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Parameshwar, A., & Guhanathan, S. (2021). Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. International Journal of Science and Research, 10(7), 485-492. [Link]

  • OpenOChem Learn. (n.d.). Ketones. [Link]

  • Oregon State University. (2020). CH 336: Ketone Spectroscopy. [Link]

  • Spectroscopy Tutorial: Ketones. (n.d.). [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone. [Link]

  • Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(2-chloropyridin-4-yl)ethanone. [Link]

  • HETEROCYCLES. (2003). Pyridazine Derivatives. [Link]

Sources

Exploratory

Physicochemical Profiling and Analytical Validation of 2-Bromo-1-(pyridazin-4-yl)ethanone

Executive Summary In modern medicinal chemistry, 2-Bromo-1-(pyridazin-4-yl)ethanone (CAS: 1211541-01-3) serves as a highly versatile, privileged electrophilic building block. Characterized by a reactive bromoacetyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, 2-Bromo-1-(pyridazin-4-yl)ethanone (CAS: 1211541-01-3) serves as a highly versatile, privileged electrophilic building block. Characterized by a reactive bromoacetyl group conjugated to a pyridazine ring, this scaffold is predominantly utilized in the synthesis of complex nitrogen-containing heterocycles, such as imidazo[1,2-b]pyridazines. These downstream derivatives are highly valued in oncology, specifically designed to target the colchicine binding site of tubulin to inhibit tumor cell proliferation [1].

This whitepaper provides an in-depth technical framework for the physicochemical characterization, mass spectrometric validation, and synthetic handling of this compound, ensuring high-fidelity data for downstream drug discovery workflows.

Mass and Molecular Weight Fundamentals

For accurate High-Resolution Mass Spectrometry (HRMS) and stoichiometric calculations, it is critical to distinguish between the compound's exact mass and its molecular weight. The significant divergence between these two metrics is fundamentally driven by the isotopic distribution of the bromine atom ( 79 Br and 81 Br).

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Scientific Significance
Molecular Formula C₆H₅BrN₂ODefines the atomic composition and degree of unsaturation (Index of Hydrogen Deficiency = 5).
Molecular Weight 201.02 g/mol Represents the weighted average mass. Heavily influenced by the near 1:1 natural abundance of 79 Br (50.69%) and 81 Br (49.31%) [1].
Exact Mass 199.9585 DaCalculated using strictly the most abundant isotopes ( 12 C, 1 H, 79 Br, 14 N, 16 O). Critical for HRMS mass error calculations [2].
Monoisotopic Mass 199.9585 DaIdentical to exact mass. Used as the primary target mass for time-of-flight (TOF) or Orbitrap calibration [2].

Note: The exact mass calculation is derived as follows: (6 × 12.00000) + (5 × 1.007825) + (1 × 78.918336) + (2 × 14.003074) + (1 × 15.994915) = 199.9585 Da.

High-Resolution Mass Spectrometry (HRMS) Protocol

To confirm the structural integrity of 2-Bromo-1-(pyridazin-4-yl)ethanone, an LC-HRMS protocol must be employed. As a self-validating system, this protocol utilizes the natural isotopic signature of bromine to confirm that the labile C-Br bond has not degraded prior to analysis.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the compound in LC-MS grade Acetonitrile (MeCN) to a final concentration of 1 µg/mL. Add 0.1% Formic Acid (FA).

    • Causality: The moderately polar heterocyclic ketone requires MeCN for complete solubilization. Formic acid acts as a proton donor, shifting the ionization equilibrium toward the [M+H]+ species, which is mandatory for positive-ion electrospray ionization (ESI+).

  • Chromatographic Separation: Inject 1 µL onto a C18 column using a slow gradient of Water/MeCN (both containing 0.1% FA).

    • Causality: The basic nitrogen atoms on the pyridazine ring can cause peak tailing. The acidic mobile phase ensures the nitrogens remain protonated, maintaining sharp, Gaussian peak shapes.

  • ESI Source Optimization: Set the capillary voltage to 3.0 kV and the desolvation temperature to a moderate 250 °C.

    • Causality: α -bromo ketones are thermally labile. Excessive desolvation temperatures will induce premature thermal dehalogenation in the source, artificially skewing the mass spectra.

  • Self-Validating Data Acquisition: Acquire spectra in the m/z 100–400 range. Extract ion chromatograms for m/z ~200.966 ( 79 Br isotope [M+H]+ ) and m/z ~202.964 ( 81 Br isotope [M+H]+ ).

    • Validation Logic: The system is self-validating. If the compound is intact, the M and M+2 peaks must exhibit a ~1:1 intensity ratio. If the ratio deviates significantly or the peaks are absent (replaced by an m/z 139.05 peak indicating hydrolysis to a hydroxyl group), the sample is flagged as degraded and rejected.

MS_Workflow A Sample Prep: MeCN + 0.1% Formic Acid B Soft ESI+ Ionization (Capillary: 3.0 kV, Temp: 250°C) A->B Injection C HRMS Analyzer (TOF / Orbitrap) B->C Ion Transfer D Isotope 1: [M+H]+ m/z ~ 200.966 (79Br) C->D E Isotope 2: [M+H]+ m/z ~ 202.964 (81Br) C->E F Self-Validation: Confirm 1:1 Peak Ratio D->F E->F

High-Resolution Mass Spectrometry (HRMS) workflow and isotopic self-validation.

Synthetic Utility & Mechanistic Pathways

The chemical value of 2-Bromo-1-(pyridazin-4-yl)ethanone lies in its highly electrophilic α -carbon. The electron-withdrawing effects of both the adjacent carbonyl group and the electronegative bromine atom make this site exceptionally susceptible to nucleophilic attack.

In drug development, it is frequently reacted with thioamides or amidines to construct fused heterocyclic pharmacophores via a sequential SN​2 substitution and cyclodehydration mechanism.

Reactivity A 2-Bromo-1-(pyridazin-4-yl)ethanone (Electrophilic Scaffold) B Nucleophilic Attack (e.g., Thioamide) A->B Reagents C S_N2 Substitution (Bromide Displacement) B->C D Cyclodehydration (-H2O) C->D E Anticancer Pharmacophore (Tubulin Inhibitor) D->E Yield

Mechanistic pathway for synthesizing tubulin-inhibiting anticancer pharmacophores.

Handling, Stability, and Degradation Protocols

Because of its inherent reactivity, 2-Bromo-1-(pyridazin-4-yl)ethanone requires strict environmental controls to prevent premature degradation.

Protocol: Stability Validation and Storage
  • Storage Execution: Store the compound in amber glass vials under an Argon atmosphere at 2–8 °C[1].

    • Causality: The α -bromo ketone is sensitive to photolytic degradation (cleavage of the C-Br bond) and hydrolytic attack by ambient humidity. Argon displaces moisture-laden air, and low temperatures kinetically suppress the rate of hydrolysis.

  • Pre-Synthesis Self-Validation: Before deploying the reagent in a synthetic step, run a rapid Thin-Layer Chromatography (TLC) check (Eluent: 1:1 EtOAc/Hexane).

    • Validation Logic: The appearance of a highly polar baseline spot indicates that the compound has hydrolyzed to 2-hydroxy-1-(pyridazin-4-yl)ethanone. If the baseline spot is absent and only the less polar parent spot remains, the storage protocol is validated, and the reagent is cleared for synthesis.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Formula C6H5BrN2O." PubChem Database. URL:[Link]

Foundational

Predictive Crystallography and Structural Elucidation of 2-Bromo-1-(pyridazin-4-yl)ethanone

Executive Summary 2-Bromo-1-(pyridazin-4-yl)ethanone (CAS: 1211541-01-3) is a highly reactive, versatile heterocyclic building block extensively utilized in the synthesis of novel anticancer scaffolds, particularly those...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-1-(pyridazin-4-yl)ethanone (CAS: 1211541-01-3) is a highly reactive, versatile heterocyclic building block extensively utilized in the synthesis of novel anticancer scaffolds, particularly those targeting the colchicine binding site of tubulin[1]. While its utility in nucleophilic substitution and cyclization is well-documented, understanding its solid-state three-dimensional architecture is critical for rational drug design and crystal engineering.

Because no experimentally published crystal structure currently exists in the Cambridge Structural Database (CSD) for this exact compound[1], this whitepaper serves as an authoritative, predictive methodological guide. It outlines the precise causality-driven workflows required to crystallize, diffract, and computationally refine the structure of 2-Bromo-1-(pyridazin-4-yl)ethanone, while predicting its dominant supramolecular synthons—specifically halogen bonding and pyridazine ring dynamics.

Molecular Anatomy & Predictive Structural Features

To successfully solve a crystal structure, a crystallographer must first anticipate the electron density distribution and intermolecular forces dictating the crystal lattice.

The Pyridazine Scaffold

Pyridazine rings generally exhibit high planarity in the solid state, though they can occasionally display slight "ruffling" with deviations from the mean plane ranging from 0.007 Å to 0.062 Å depending on steric hindrance[2]. For 2-Bromo-1-(pyridazin-4-yl)ethanone, we predict a highly planar pyridazine core. The nitrogen atoms (N1, N2) will act as primary hydrogen-bond and halogen-bond acceptors[3].

Halogen Bonding Dynamics

The bromoacetyl group is the defining feature of this molecule. In crystal engineering, bromine acts as a potent halogen-bond donor due to its polarizability and the presence of an electrophilic "σ-hole" along the C-Br bond axis[4]. We anticipate a competitive supramolecular environment where the Br atom will seek out the best nucleophilic acceptor—likely the pyridazine nitrogen (Br···N) or the carbonyl oxygen (Br···O)[4][5].

Quantitative Structural Predictions

Based on analogous brominated ketones and pyridazine derivatives, we can establish a baseline for structural validation.

Table 1: Anticipated Crystallographic Parameters | Parameter | Predicted Value / Assignment | Rationale | | :--- | :--- | :--- | | Empirical Formula | C₆H₅BrN₂O | Standard molecular composition. | | Formula Weight | 201.02 g/mol | Calculated from atomic weights[1]. | | Crystal System | Monoclinic or Triclinic | Typical for small, asymmetric organic molecules. | | Space Group | P21​/c or P1ˉ | Centrosymmetric packing is statistically favored for achiral molecules. | | Temperature | 100(2) K | Cryocooling minimizes thermal atomic displacement. |

Table 2: Predicted Core Geometric Parameters

Bond / Angle Predicted Dimension Causality / Reference
C-Br Bond Length ~1.93 Å Standard covalent radius for alpha-bromoketones[1].
C=O Bond Length ~1.21 Å Typical double bond character[1][6].
Pyridazine N-N ~1.34 Å Delocalized aromatic character.

| Carbonyl-Ring Dihedral | 0° - 15° | Conjugation favors coplanarity, but steric clash with peri-hydrogens may induce a slight twist. |

Experimental Workflow: From Synthesis to Single Crystal

The transition from a bulk powder to a diffraction-quality single crystal requires a methodology governed by thermodynamic control. The following protocol is designed specifically for polar, halogenated heterocycles.

Step-by-Step Crystallization Protocol

Causality: 2-Bromo-1-(pyridazin-4-yl)ethanone is highly soluble in polar aprotic solvents but insoluble in aliphatic hydrocarbons. We exploit this differential solubility using vapor diffusion to ensure a slow, controlled approach to supersaturation, minimizing rapid nucleation that leads to useless microcrystalline powders.

  • Dissolution: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Self-Validating Checkpoint: The solution must be optically clear. Particulates act as premature nucleation sites, ruining crystal habit.

  • Antisolvent Chamber: Place the un-capped inner vial into a 20 mL outer scintillation vial containing 3 mL of Hexane (the antisolvent).

  • Diffusion: Cap the outer vial tightly and store it in a vibration-free environment at 4°C for 3–7 days.

  • Harvesting: Once faceted crystals appear, harvest them directly into a drop of Paratone-N oil.

    • Causality: Paratone oil protects the hygroscopic/reactive crystal from atmospheric degradation and acts as a rigid, amorphous glass when flash-cooled, preventing mechanical stress on the lattice.

G N1 Compound Purity Check (NMR/LC-MS) N2 Solvent System Screening (DCM/Hexane) N1->N2 N3 Vapor Diffusion Setup N2->N3 N4 Slow Evaporation Setup N2->N4 N5 Crystal Harvesting (Paratone Oil) N3->N5 N4->N5 N6 Optical Validation (Polarized Light Microscopy) N5->N6

Workflow for the crystallization and optical validation of single crystals.

Optical Validation under Polarized Light

Before mounting, the crystal must be examined under a polarized light microscope.

  • Self-Validating Checkpoint: Rotate the microscope stage. A true single crystal will uniformly extinguish light (turn completely dark) every 90 degrees. If the crystal shows patchy or incomplete extinction, it is twinned or polycrystalline and must be discarded to prevent overlapping diffraction lattices.

X-ray Diffraction & Data Acquisition Protocol

If standard laboratory diffractometers yield weak high-angle data due to the small size of the crystals, utilizing a synchrotron source (e.g., the Canadian Light Source, given our current operational context) is recommended.

  • Mounting and Cryocooling: Mount the oil-coated crystal on a MiTeGen loop and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Causality: Cryocooling reduces the thermal vibration (ellipsoids) of the atoms. This is strictly required to accurately locate the electron density of hydrogen atoms and to improve the signal-to-noise ratio of high-angle reflections.

  • Radiation Selection: Utilize Cu-K α radiation ( λ=1.54184 Å).

    • Causality: Bromine ( Z=35 ) exhibits significant anomalous dispersion. Copper radiation maximizes this anomalous signal, which is highly beneficial if absolute structure determination is required[7].

  • Data Reduction: Process the raw frames using software such as CrysAlisPro[8]. Apply empirical absorption corrections using spherical harmonics (multi-scan).

    • Self-Validating Checkpoint: The internal agreement factor ( Rint​ ) of merged equivalent reflections must be <0.08 . A higher Rint​ indicates poor absorption correction or crystal decay.

Structure Solution and Refinement Pipeline

The computational phase transforms raw diffraction spots (reciprocal space) into a 3D molecular model (real space). We utilize the Olex2 graphical user interface, which intelligently wraps the SHELX suite of programs[9][10].

Step-by-Step Computational Protocol
  • Space Group Determination: Analyze systematic absences in the .hkl file. Olex2 will suggest the highest probability space group.

  • Structure Solution (SHELXT): Execute SHELXT, which uses a dual-space algorithm.

    • Causality: SHELXT is highly efficient; it will immediately locate the heavy Bromine atom and use its phase information to expand the electron density map, revealing the carbon, nitrogen, and oxygen backbone[10].

  • Least-Squares Refinement (SHELXL): Refine the model against F2 using full-matrix least-squares[7].

    • Causality: Refining against F2 (intensities) rather than F (structure factors) allows the inclusion of weak and slightly negative reflections (where background noise exceeded the peak), ensuring statistically robust data utilization.

  • Anisotropic Displacement: Convert all non-hydrogen atoms from isotropic spheres to anisotropic ellipsoids.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model (HFIX commands in SHELXL).

    • Causality: X-rays scatter off electron clouds. Because hydrogen has only one electron (which is pulled toward the carbon/nitrogen it is bonded to), X-ray diffraction systematically underestimates C-H bond lengths. The riding model enforces idealized, neutron-diffraction-normalized bond lengths.

G D1 Raw Diffraction Data (.hkl) D2 Space Group Determination (Systematic Absences) D1->D2 D3 Structure Solution (SHELXT Dual-Space) D2->D3 D4 Least-Squares Refinement (SHELXL on F²) D3->D4 D5 Anisotropic Displacement & H-Atom Modeling D4->D5 D6 CheckCIF Validation (Self-Validating Output) D5->D6

Computational pipeline for X-ray diffraction data reduction and refinement.

The Ultimate Self-Validating Checkpoint: CheckCIF

Once refinement converges (shift/error < 0.001), generate a CIF (Crystallographic Information File) and run it through the IUCr CheckCIF routine.

  • Validation Metric: The final R1​ value should be <0.05 (5% error), and the Goodness-of-Fit (GoF) should be near 1.0. Any "Level A" alerts in the CheckCIF report indicate a fundamental flaw in the model (e.g., missed symmetry) that must be resolved prior to publication.

Advanced Structural Analysis: Hirshfeld Surfaces

To quantify the intermolecular interactions keeping the 2-Bromo-1-(pyridazin-4-yl)ethanone crystal intact, we employ Hirshfeld Surface Analysis via CrystalExplorer[3][11]. This technique maps the normalized contact distance ( dnorm​ ) onto a 3D surface surrounding the molecule.

Red spots on the Hirshfeld surface will indicate contact distances shorter than the sum of the van der Waals radii, definitively proving the existence of strong hydrogen or halogen bonds[6][11].

Table 3: Predicted Hirshfeld Surface Contributions Based on analogous pyridazine and bromoketone structures, we predict the following breakdown of intermolecular forces dictating the crystal packing[3][11]:

Interaction TypePredicted Contribution (%)Structural Significance
H···H 35.0 - 40.0%Dominant van der Waals dispersive forces.
C···H / H···C 25.0 - 30.0%C-H··· π interactions stabilizing ring stacking.
N···H / H···N 10.0 - 15.0%Weak non-classical hydrogen bonding to the pyridazine core.
O···H / H···O 10.0 - 12.0%C-H···O=C interactions forming molecular chains.
Br···N / Br···O 2.0 - 5.0%Highly directional Halogen Bonds driving orthogonal lattice assembly.

By executing this rigorous, self-validating methodology, researchers can transition from bulk synthetic intermediates to precise, atomically resolved 3D models, unlocking the full rational design potential of 2-Bromo-1-(pyridazin-4-yl)ethanone.

References

  • Benchchem. "2-Bromo-1-(pyridazin-4-yl)ethanone - Benchchem." Benchchem.
  • National Institutes of Health (NIH). "Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of methyl 4-[3,6-bis(pyridin-2-yl)
  • International Union of Crystallography (IUCr). "Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide." IUCr Journals.
  • MDPI. "Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent." MDPI.
  • American Chemical Society (ACS). "Establishing a Hierarchy of Halogen Bonding by Engineering Crystals without Disorder.
  • American Chemical Society (ACS). "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different." Accounts of Chemical Research.
  • University of Washington. "Chapter 6.1.2 SHELXL-97."
  • International Union of Crystallography (IUCr). "Olex2: a comprehensive molecular graphics tool for small-molecule structures." IUCr Journals.
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Exploratory

The Versatile Scaffold: A Technical Guide to 2-Bromo-1-(pyridazin-4-yl)ethanone Derivatives in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that offer both synthetic accessibility and a rich tapestry of biological activities is perpetual. The p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that offer both synthetic accessibility and a rich tapestry of biological activities is perpetual. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, has long been a privileged heterocycle in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological properties.[1][2] This in-depth technical guide focuses on a particularly valuable building block: 2-Bromo-1-(pyridazin-4-yl)ethanone . The presence of a reactive α-bromoketone moiety attached to the pyridazine ring makes this compound a versatile precursor for a multitude of derivatives with significant therapeutic potential, particularly in oncology, neurodegenerative diseases, and infectious diseases.

This guide will provide a comprehensive overview of the synthesis, derivatization, and biological significance of this scaffold, offering field-proven insights and detailed methodologies to empower your research and development endeavors.

The Core Scaffold: Synthesis of 2-Bromo-1-(pyridazin-4-yl)ethanone

The synthetic accessibility of the core scaffold is paramount for its utility in a drug discovery program. While direct, high-yield syntheses of 2-Bromo-1-(pyridazin-4-yl)ethanone are not extensively documented in readily available literature, a plausible and efficient two-step synthetic route can be proposed based on established organometallic and halogenation chemistries. The commercial availability of this compound further attests to its synthetic feasibility.[3]

Proposed Synthesis of 1-(Pyridazin-4-yl)ethanone

The initial step involves the synthesis of the precursor ketone, 1-(pyridazin-4-yl)ethanone. A logical approach would be the acylation of a suitable pyridazine derivative. One common method for the synthesis of aryl ketones is the Friedel-Crafts acylation; however, the electron-deficient nature of the pyridazine ring makes it less amenable to this reaction. A more practical approach involves the use of organometallic reagents. For instance, a Negishi or Stille coupling of a 4-halopyridazine with an acetylating agent would be a viable strategy.

Alternatively, a more classical approach, analogous to the synthesis of 4-acetylpyridine, can be adapted.[4] This would involve the synthesis of pyridazine-4-carbonitrile, followed by a Grignard reaction with methylmagnesium bromide and subsequent hydrolysis to yield the desired ketone.

α-Bromination of 1-(Pyridazin-4-yl)ethanone

With the ketone in hand, the subsequent α-bromination is a standard transformation. This reaction is typically achieved by treating the ketone with a brominating agent such as bromine (Br₂) in a suitable solvent like acetic acid or methanol, often with the addition of a catalytic amount of HBr. The reaction proceeds via an enol or enolate intermediate.

Experimental Protocol: Synthesis of 2-Bromo-1-(pyridazin-4-yl)ethanone (Proposed)

  • Dissolution: Dissolve 1-(pyridazin-4-yl)ethanone (1.0 eq) in glacial acetic acid.

  • Bromination: To the stirred solution, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-Bromo-1-(pyridazin-4-yl)ethanone.

This proposed synthesis provides a reliable pathway to the core scaffold, setting the stage for the exploration of its diverse derivatives.

Derivatization Strategies: Unleashing the Potential of the α-Bromoketone

The true power of 2-Bromo-1-(pyridazin-4-yl)ethanone lies in the reactivity of its α-bromoketone functionality. This electrophilic center is a prime target for nucleophilic substitution, enabling the facile construction of a wide variety of heterocyclic and non-heterocyclic derivatives.

Synthesis of Thiazole Derivatives: A Gateway to Kinase Inhibitors

One of the most prominent applications of α-bromoketones is in the Hantzsch thiazole synthesis. The reaction of 2-Bromo-1-(pyridazin-4-yl)ethanone with a thiourea or thioamide derivative provides a direct and efficient route to 2-amino-4-(pyridazin-4-yl)thiazoles and their analogues. These thiazole-containing compounds have shown significant promise as inhibitors of various kinases, which are critical targets in cancer therapy.[5][6]

Experimental Protocol: Synthesis of 2-Amino-4-(pyridazin-4-yl)thiazole Derivatives

  • Reactant Mixture: In a round-bottom flask, combine 2-Bromo-1-(pyridazin-4-yl)ethanone (1.0 eq) and the desired thiourea or thioamide derivative (1.1 eq) in ethanol.

  • Reaction Conditions: Reflux the mixture for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

This straightforward protocol allows for the generation of a library of thiazole derivatives with diverse substitutions at the 2-position, which can be crucial for tuning biological activity and selectivity.

G A 2-Bromo-1-(pyridazin-4-yl)ethanone C Reflux in Ethanol A->C B Thiourea / Thioamide Derivative B->C D 2-Substituted-4-(pyridazin-4-yl)thiazole C->D Hantzsch Thiazole Synthesis

Caption: Overview of potential therapeutic areas for derivatives.

Antimicrobial and Anti-inflammatory Properties

The pyridazine and pyridazinone cores are also associated with significant antimicrobial and anti-inflammatory activities. [1][7]The development of new antimicrobial agents is a critical global health priority, and the synthetic tractability of the 2-Bromo-1-(pyridazin-4-yl)ethanone scaffold allows for the rapid generation of diverse compound libraries for screening against various bacterial and fungal pathogens. Furthermore, pyridazinone derivatives have been reported as inhibitors of phosphodiesterase 4 (PDE4), a key target in inflammatory diseases. [8]

Conclusion and Future Directions

The 2-Bromo-1-(pyridazin-4-yl)ethanone scaffold represents a highly versatile and valuable starting point for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the reactivity of the α-bromoketone moiety, provides a robust platform for the generation of diverse chemical libraries. The established and emerging biological activities of pyridazine and its derivatives in oncology, neurodegeneration, and infectious diseases underscore the immense potential of this scaffold.

Future research should focus on a systematic exploration of the chemical space around this core, including the synthesis of a wider range of heterocyclic and acyclic derivatives. Detailed structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be crucial for the optimization of lead compounds. The self-validating nature of these synthetic protocols, allowing for the rapid generation and testing of hypotheses, makes this an exciting and promising area for drug discovery and development.

References

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  • ResearchGate. (n.f.). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(pyridin-4-yl)ethanone. Retrieved from [Link]

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  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J, 1(1). Retrieved from [Link]

  • PubMed. (2019, December 15). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Retrieved from [Link]

  • Semantic Scholar. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

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  • MDPI. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(8), 1873-1879. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetylpyridine. Retrieved from [Link]

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  • PubMed. (2016, April 15). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link]

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Foundational

Thermodynamic Stability and Reactivity Profiling of 2-Bromo-1-(pyridazin-4-yl)ethanone: A Technical Guide

Executive Summary In the landscape of medicinal chemistry and rational drug design, 2-Bromo-1-(pyridazin-4-yl)ethanone (CAS: 1211541-01-3) has emerged as a critical heterocyclic building block. It is extensively utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, 2-Bromo-1-(pyridazin-4-yl)ethanone (CAS: 1211541-01-3) has emerged as a critical heterocyclic building block. It is extensively utilized in the synthesis of complex nitrogen-containing heterocycles, particularly in the development of novel anticancer scaffolds designed to target the colchicine binding site of tubulin[1]. However, the very structural features that make this compound a highly versatile electrophile also introduce profound thermodynamic liabilities.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 2-Bromo-1-(pyridazin-4-yl)ethanone. By deconstructing the electronic interplay between the electron-deficient pyridazine core and the highly reactive α -bromo ketone moiety, we establish a causal framework for its degradation pathways. Furthermore, we outline self-validating experimental protocols to quantify these thermodynamic parameters, ensuring that drug development professionals can handle, store, and formulate this intermediate with uncompromising scientific rigor.

Structural Thermodynamics & Reactivity Profiling

To understand the thermodynamic instability of 2-Bromo-1-(pyridazin-4-yl)ethanone, one must analyze its two primary functional domains and how their electronic properties synergize to create a highly reactive system.

The Pyridazine Core: Electron Deficiency and Nucleophilic Potential

The pyridazine ring (a 1,2-diazine) is inherently electron-deficient due to the presence of two adjacent electronegative nitrogen atoms. This localized electronegativity exerts a strong inductive pull, withdrawing electron density from the attached carbonyl group [2]. While the ring itself is resistant to electrophilic attack, the lone pairs on the nitrogen atoms (N1 and N2) retain sufficient nucleophilic character to participate in bimolecular reactions, especially when exposed to potent electrophiles.

The α -Bromo Ketone: An Electrophilic "Warhead"

α -Bromo ketones are characterized by a bromine atom adjacent to a carbonyl group. The electrophilicity of the α -carbon is severely magnified by the synergistic electron-withdrawing effects of both the carbonyl oxygen and the bromine leaving group [3]. In the case of 2-Bromo-1-(pyridazin-4-yl)ethanone, the electron-deficient pyridazine ring further amplifies this effect via induction, making the α -carbon an exceptionally potent target for SN​2 nucleophilic substitution.

The Autocatalytic Oligomerization Sink (Causality of Instability)

The fundamental thermodynamic flaw of this molecule in its neat state is the coexistence of a nucleophile (the pyridazine nitrogens) and an extreme electrophile (the α -bromo ketone) within the same bulk material. At room temperature, the kinetic energy of the system easily overcomes the activation barrier ( Ea​ ) for intermolecular alkylation. The nitrogen of one molecule attacks the α -carbon of an adjacent molecule, displacing the bromide ion in a Menschutkin-type reaction. This leads to the formation of pyridazinium oligomers—a massive thermodynamic sink that irreversibly degrades the sample [4].

Degradation Pathways

The degradation of 2-Bromo-1-(pyridazin-4-yl)ethanone is driven by its environment. Below is a logical mapping of its primary thermodynamic failure modes.

Degradation A 2-Bromo-1-(pyridazin-4-yl)ethanone (Reactive Monomer) B Intermolecular N-Alkylation (Oligomerization) A->B Bimolecular Collision C Hydrolytic Cleavage (Aqueous Media) A->C Nucleophilic Attack D Photolytic Homolysis (UV Exposure) A->D C-Br Cleavage

Thermodynamic degradation pathways of 2-Bromo-1-(pyridazin-4-yl)ethanone.

Quantitative Thermodynamic Parameters

To mitigate degradation, it is crucial to quantify the thermodynamic boundaries of the compound. The following table synthesizes the physical and kinetic parameters that dictate the stability of 2-Bromo-1-(pyridazin-4-yl)ethanone based on its structural class [1][3][5].

Thermodynamic ParameterValue / EstimateMechanistic Implication
Optimal Storage Temp. 2–8 °CSuppresses kinetic energy below the bimolecular self-alkylation activation barrier.
Atmospheric Requirement Inert (Ar / N 2​ )Prevents moisture-induced nucleophilic hydrolysis of the labile C-Br bond.
C-Br Bond Dissociation ~68 kcal/molLow homolytic cleavage threshold; necessitates protection from UV light to prevent radical formation.
Activation Energy ( Ea​ ) 18–22 kcal/molThe barrier for intermolecular N-alkylation is highly temperature-dependent, leading to rapid degradation at 25°C.
Dipole Moment ~4.5 DHigh polarity drives molecular aggregation in the solid state, increasing the probability of bimolecular collisions.

Self-Validating Experimental Protocols

To accurately assess the stability of this compound for drug development workflows, empirical validation is required. The following protocols are designed with inherent causality and self-validation mechanisms.

Protocol A: Accelerated Thermodynamic Stability Profiling via LC-MS/MS

This workflow isolates the thermodynamic variables of the molecule to determine its exact half-life under various thermal conditions.

Workflow S1 Sample Prep (Inert Matrix) S2 Thermal Incubation (Variable Temp) S1->S2 S3 Kinetic Quenching (Cold Matrix) S2->S3 S4 LC-MS/MS (Quantification) S3->S4 S5 Data Synthesis (Ea Calculation) S4->S5

Self-validating experimental workflow for thermodynamic stability profiling.

Step-by-Step Methodology:

  • Matrix Selection & Preparation: Dissolve 2-Bromo-1-(pyridazin-4-yl)ethanone in anhydrous acetonitrile to a concentration of 1.0 mg/mL. Causality: Anhydrous acetonitrile is an aprotic, non-nucleophilic solvent. This prevents competitive solvolysis (hydrolysis), ensuring that any observed degradation is strictly a function of bimolecular self-alkylation.

  • Thermal Incubation: Aliquot the solution into amber glass vials (to prevent photolytic C-Br homolysis) purged with Argon. Place vials in thermostated chambers at 4°C, 25°C, and 40°C.

  • Kinetic Quenching (Self-Validation Step): At intervals of 0, 2, 4, 8, 24, and 48 hours, extract a 10 µL aliquot and immediately dilute it into 990 µL of a quenching matrix (Methanol at -20°C) spiked with 50 ng/mL of an internal standard (e.g., isotopically labeled phenacyl bromide). Causality: The extreme temperature drop halts reaction kinetics instantly. The internal standard self-validates the protocol by ensuring that any signal loss is due to true degradation, not mass spectrometer ionization suppression.

  • LC-MS/MS Analysis: Analyze the quenched samples using a C18 reverse-phase column. Monitor the parent mass transition ( m/z 201.0/203.0 for 79 Br/ 81 Br isotopes) and scan for oligomeric adducts ( m/z > 400).

  • Thermodynamic Extraction: Plot the natural log of the remaining concentration versus time to determine the rate constant ( k ) at each temperature. Use the Arrhenius equation to calculate the exact Activation Energy ( Ea​ ) for the self-alkylation pathway.

Protocol B: Kinetic Trapping and Reactivity Validation

To confirm the electrophilic integrity of the batch before use in synthesis, a kinetic trapping experiment is utilized.

  • Reaction Setup: React 1.0 eq of the compound with 1.2 eq of a surrogate nucleophile (thiophenol) and 1.5 eq of a mild base (K 2​ CO 3​ ) in anhydrous THF at 0°C.

  • Monitoring: Track the disappearance of the α -bromo ketone via TLC or HPLC.

  • Validation: The rapid and quantitative formation of the thioether product validates that the α -carbon remains highly electrophilic and has not undergone premature hydrolysis or oligomerization during storage [3].

Storage, Handling, and Formulation Strategies

Based on the thermodynamic profiling, the following handling standards are mandatory for preserving the structural integrity of 2-Bromo-1-(pyridazin-4-yl)ethanone:

  • Thermal Control: Must be strictly maintained at 2–8 °C [1]. Exposure to ambient room temperature should be limited to the immediate duration of experimental weighing and dissolution.

  • Atmospheric Control: The compound must be stored under an inert atmosphere (Argon or Nitrogen) to prevent the ingress of atmospheric moisture, which acts as a nucleophile against the α -carbon.

  • Solvent Compatibility: When formulating for synthesis, avoid protic solvents (alcohols, water) and primary/secondary amines until the specific desired reaction step. Use anhydrous, aprotic solvents (DCM, THF, Acetonitrile) for stock solutions, and prepare them immediately prior to use to prevent solvent-mediated degradation.

References

  • Benchchem (2025).2-Bromo-1-(pyridazin-4-yl)ethanone - Benchchem.
  • Thieme Connect.Product Class 8: Pyridazines.
  • Benchchem (2025).In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery.
  • Organic Letters - ACS Publications (2001).On the Inherent Instability of α-Amino α'-Fluoro Ketones. (Analogous instability profiling for halogenated ketones).
  • Chemistry LibreTexts (2023).22.3: Alpha Halogenation of Aldehydes and Ketones.

Protocols & Analytical Methods

Method

2-Bromo-1-(pyridazin-4-yl)ethanone as a building block in drug discovery

Application Note: 2-Bromo-1-(pyridazin-4-yl)ethanone as a Strategic Building Block in Drug Discovery Executive Summary 2-Bromo-1-(pyridazin-4-yl)ethanone (CAS: 1211541-01-3) is a highly versatile, bifunctional building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Bromo-1-(pyridazin-4-yl)ethanone as a Strategic Building Block in Drug Discovery

Executive Summary

2-Bromo-1-(pyridazin-4-yl)ethanone (CAS: 1211541-01-3) is a highly versatile, bifunctional building block that bridges the gap between structural optimization and reactive synthetic utility[1]. By combining the bioisosteric advantages of a pyridazine ring with the potent electrophilicity of an α -bromo ketone, this reagent enables the rapid construction of complex nitrogen-containing heterocycles and the design of targeted covalent inhibitors (TCIs)[2]. This application note provides a comprehensive guide to its physicochemical benefits, mechanistic reactivity, and validated laboratory protocols for its integration into drug discovery campaigns.

The Pyridazine Advantage: Physicochemical & Pharmacological Rationale

In medicinal chemistry, the substitution of traditional aryl or heteroaryl rings (such as phenyl or pyridine) with a pyridazine scaffold is a proven strategy for overcoming pharmacokinetic liabilities[3].

  • Reduced Lipophilicity & hERG Mitigation: Pyridazine rings possess a high dipole moment and inherently lower lipophilicity (cLogP) compared to their carbon-isosteres. This reduction in cLogP is directly correlated with a decreased affinity for the hERG potassium channel, thereby mitigating cardiotoxicity risks[3].

  • Enhanced Molecular Recognition: The adjacent nitrogen atoms in the pyridazine core act as a robust, dual hydrogen-bond acceptor system. This unique topological feature allows for highly specific interactions with target proteins, a property leveraged in FDA-approved drugs such as the GnRH antagonist relugolix and the TYK2 inhibitor deucravacitinib[3].

  • Metabolic Stability: The electron-deficient nature of the pyridazine ring confers resistance to cytochrome P450-mediated oxidative metabolism, improving the half-life of the resulting drug candidates[3].

Bioisosterism A Aryl Scaffold High cLogP hERG Liability B Bioisosteric Replacement A->B C Pyridazine Scaffold Lower cLogP Improved Solubility B->C D Target Binding Dual H-Bond Acceptor C->D

Fig 1. Workflow of pyridazine bioisosteric replacement to mitigate hERG liability.

Reactivity Profile: The α -Bromo Ketone Warhead

The synthetic utility of 2-Bromo-1-(pyridazin-4-yl)ethanone stems from the synergistic activation of its α -carbon[2]. The adjacent carbonyl group withdraws electron density, increasing the electrophilicity of the carbon, while the bromide ion serves as an excellent leaving group.

  • Heterocyclic Synthesis: The bromoacetyl group is a classic precursor for the Hantzsch synthesis of thiazoles, as well as the formation of imidazoles and oxazoles. The reaction proceeds via an initial nucleophilic substitution (S N​ 2) followed by an intramolecular cyclization driven by the thermodynamic stability of the resulting aromatic system[2].

  • Targeted Covalent Inhibitors (TCIs): The electrophilic nature of the α -bromo ketone makes it an effective "warhead" for designing irreversible inhibitors. It can form a permanent covalent bond with nucleophilic residues (e.g., cysteine or histidine) in the active site of target enzymes, such as protein tyrosine phosphatases (PTP1B, SHP2), leading to sustained target engagement and pathway modulation[2].

Quantitative Data & Physicochemical Properties

Property / MetricValue / DescriptionImpact on Drug Design
CAS Number 1211541-01-3Standardized identification for procurement and scaling[1].
Molecular Weight 201.02 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5[1].
Molecular Formula C 6​ H 5​ BrN 2​ ODefines the stoichiometric baseline for synthetic planning[1].
Storage Conditions 2-8°C, Inert AtmospherePrevents degradation and undesired dimerization of the reactive α -carbon[1].
Typical Δ cLogP -1.5 to -2.0 unitsReplacing a phenyl ring with pyridazine significantly increases aqueous solubility[3].
Primary Reactivity S N​ 2 ElectrophileFacilitates rapid reaction with thiols, amines, and thioamides[2].

Experimental Methodologies & Protocols

Protocol A: Synthesis of Pyridazinyl-Thiazole Derivatives via Hantzsch Cyclization

This protocol describes the condensation of 2-Bromo-1-(pyridazin-4-yl)ethanone with a generic thioamide to yield a 2-substituted-4-(pyridazin-4-yl)thiazole.

Causality & Rationale: Ethanol is selected as the solvent because it adequately solubilizes both the polar thioamide and the α -bromo ketone, while its protic nature assists in the final dehydration step of the cyclization. Reflux conditions are employed to overcome the activation energy required for the intramolecular ring closure.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide (1.0 equivalent, 5.0 mmol) in absolute ethanol (20 mL).

  • Addition: Slowly add 2-Bromo-1-(pyridazin-4-yl)ethanone (1.05 equivalents, 5.25 mmol) to the stirring solution at room temperature. Note: A slight excess of the bromo ketone ensures complete consumption of the thioamide.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2 to 4 hours. Monitor the reaction progress via TLC (eluent: 5% Methanol in Dichloromethane). The formation of HBr during the reaction will cause the solution to become acidic.

  • Self-Validation/Observation: As the reaction proceeds, the intermediate thioimidate forms, often accompanied by a distinct color change (typically yellow/orange). Upon successful cyclization, a precipitate (the hydrobromide salt of the product) will reliably form upon cooling to room temperature.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. Neutralize the residue by partitioning it between saturated aqueous NaHCO 3​ (30 mL) and Ethyl Acetate (30 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na 2​ SO 4​ .

  • Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the pure pyridazinyl-thiazole.

Hantzsch BB 2-Bromo-1-(pyridazin-4-yl)ethanone (Electrophile) Step1 S-Alkylation (Bromide Displacement) BB->Step1 Nuc Thioamide (Nucleophile) Nuc->Step1 Inter Thioimidate Intermediate Step1->Inter Step2 Intramolecular Cyclization (Amine attacks Carbonyl) Inter->Step2 Final Pyridazinyl-Thiazole Scaffold + H2O + HBr Step2->Final

Fig 2. Mechanistic pathway of Hantzsch thiazole synthesis using the alpha-bromo ketone.

Protocol B: Cysteine-Targeted Alkylation for Covalent Inhibitor Screening

This protocol outlines the use of the α -bromo ketone as a warhead to alkylate a model cysteine residue, simulating the formation of a targeted covalent inhibitor (TCI) adduct.

Causality & Rationale: The reaction is conducted in a buffered aqueous/organic solvent mixture (e.g., PBS/DMSO) to mimic physiological pH (7.4). This ensures the cysteine thiol is partially deprotonated to its highly nucleophilic thiolate form, while the DMSO keeps the organic electrophile in solution.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 100 mM Phosphate-Buffered Saline (PBS) solution at pH 7.4. Degas the buffer by bubbling nitrogen for 15 minutes to prevent disulfide bond formation (oxidation of the thiol).

  • Reagent Solubilization: Dissolve the model cysteine-containing peptide (1.0 equivalent, 1.0 mmol) in 10 mL of the degassed PBS buffer. Separately, dissolve 2-Bromo-1-(pyridazin-4-yl)ethanone (1.2 equivalents, 1.2 mmol) in 2 mL of anhydrous DMSO.

  • Alkylation: Add the DMSO solution dropwise to the stirring peptide solution at room temperature.

  • Incubation: Stir the mixture at room temperature for 1 hour. The high nucleophilicity of the thiolate ensures rapid displacement of the bromide[2].

  • Validation: Quench a 100 μ L aliquot with 1% Formic Acid and analyze via LC-MS. The disappearance of the starting peptide mass and the appearance of the adduct mass (Peptide + 121 Da, accounting for the loss of HBr) confirms successful covalent engagement.

  • Isolation: If preparative scale isolation is required, purify the mixture directly via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

References[1] Title: 2-Bromo-1-(pyridazin-4-yl)ethanone - Benchchem

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Application

Application Note: Advanced Cross-Coupling Strategies for 2-Bromo-1-(pyridazin-4-yl)ethanone

Introduction to the Synthon 2-Bromo-1-(pyridazin-4-yl)ethanone (CAS: 1211541-01-3; MW: 201.02 g/mol ) is a highly versatile heterocyclic building block, widely utilized in medicinal chemistry for the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Synthon

2-Bromo-1-(pyridazin-4-yl)ethanone (CAS: 1211541-01-3; MW: 201.02 g/mol ) is a highly versatile heterocyclic building block, widely utilized in medicinal chemistry for the synthesis of complex nitrogen-containing scaffolds[1]. Its application is particularly prominent in the development of novel anticancer agents, where pyridazine derivatives are designed to target the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization and demonstrating potent antiproliferative activity[1].

The presence of the highly reactive bromoacetyl functional group makes it an excellent electrophile for C(sp2)-C(sp3) cross-coupling reactions[1]. However, the inherent acidity of the α -protons and the propensity for the pyridazine ring to coordinate with transition metals pose unique challenges. Traditional cross-coupling conditions often lead to undesired enolization, homocoupling, or catalyst poisoning. This guide details field-proven, base-free methodologies to successfully functionalize this synthon.

Mechanistic Rationale: Overcoming α -Arylation Challenges

Traditional palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig α -arylations of ketones typically require strong Brønsted bases to generate the enolate in situ. For 2-bromo-1-(pyridazin-4-yl)ethanone, basic conditions combined with elevated temperatures (e.g., 80 °C) lead to rapid substrate degradation and self-condensation[2].

To circumvent this, two advanced methodologies have proven highly effective:

  • Stereoconvergent Negishi Cross-Coupling : Utilizing mild organozinc reagents (ArZnI) and a Nickel catalyst under base-free conditions at sub-ambient temperatures (-30 °C). This allows for the generation of tertiary stereocenters without enolization-induced racemization[3].

  • Photoredox/Nickel Dual Catalysis : Leveraging visible light and a photocatalyst (e.g., Ru or Ir complexes) to generate aryl radicals from aryl halides, which then intercept a Ni-bound α -carbonyl intermediate. This completely bypasses the need for strong bases and pre-formed organometallics[4].

G A 2-Bromo-1-(pyridazin-4-yl)ethanone (Electrophile) C Oxidative Addition Intermediate: Ni(II)-Br A->C reacts with B Ni(0) Catalyst B->C inserts into C-Br F Radical Capture Intermediate: Ni(III) C->F merges with radical D Photocatalyst (Ir/Ru) Visible Light Excitation E Aryl Radical Generation from Ar-X D->E SET reduction E->F adds to Ni(II) G Reductive Elimination Product Formation F->G eliminates G->B regenerates H α-Aryl-1-(pyridazin-4-yl)ethanone G->H yields

Caption: Photoredox/Nickel Dual Catalytic Cycle for C(sp2)-C(sp3) Cross-Coupling.

Experimental Protocols

Protocol A: Nickel-Catalyzed Negishi Cross-Coupling (Base-Free)

This protocol is adapted for the cross-coupling of 2-bromo-1-(pyridazin-4-yl)ethanone with arylzinc iodides to prevent base-induced degradation[3].

Causality & Self-Validation : The use of NiCl2·glyme ensures high solubility in ethereal solvents. The reaction must be maintained at -30 °C; at room temperature, the catalyst system loses efficiency and the α -bromoketone undergoes enolization[3]. A color change from pale green to a dark homogeneous solution upon the addition of the organozinc reagent validates the formation of the active Ni(0) catalytic species.

Step-by-Step Methodology :

  • Catalyst Preparation : In an oven-dried Schlenk flask under argon, add NiCl2·glyme (11.0 mg, 0.050 equiv) and the selected Pybox ligand (0.065 equiv)[3].

  • Substrate Addition : Add 2-bromo-1-(pyridazin-4-yl)ethanone (1.0 mmol, 1.0 equiv) followed by an anhydrous glyme/THF mixture (13.5 mL). Stir at room temperature for 20 minutes to ensure complete dissolution and pre-complexation[3].

  • Temperature Control : Cool the reaction mixture to -30 °C using a dry ice/acetone bath. Validation Check: Ensure no precipitation occurs; if the solution turns cloudy, slightly increase the THF ratio.

  • Organozinc Addition : Add the arylzinc iodide (ArZnI, 1.3 equiv, 0.20 M in THF) dropwise over 5 minutes[3].

  • Reaction Monitoring : Stir at -30 °C for 4 hours. Validation Check: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the UV-active starting material spot confirms completion.

  • Quench & Workup : Quench the reaction strictly at -30 °C with saturated aqueous NH 4​ Cl (10 mL)[3]. Extract with EtOAc (3 x 20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography to isolate the target α -aryl-1-(pyridazin-4-yl)ethanone derivative.

Workflow Step1 Step 1: Catalyst Prep NiCl2·glyme + Ligand Purge with Argon Step2 Step 2: Substrate Addition Add 2-Bromo-1-(pyridazin-4-yl)ethanone Dissolve in THF/Glyme Step1->Step2 Step3 Step 3: Temperature Control Cool to -30°C Maintain inert atmosphere Step2->Step3 Step4 Step 4: Organometallic Addition Dropwise addition of ArZnI Stir for 4 hours Step3->Step4 Step5 Step 5: Quench & Workup Quench with sat. NH4Cl Extract with EtOAc Step4->Step5 Step6 Step 6: Purification Flash Chromatography Isolate Target Compound Step5->Step6

Caption: Step-by-Step Experimental Workflow for Base-Free Negishi Cross-Coupling.

Protocol B: Visible-Light Photoredox/Ni Dual Catalysis

This protocol describes the C(sp2)-C(sp3) cross-coupling of the α -bromoketone with unactivated aryl chlorides/bromides using a dual catalytic system[4].

Causality & Self-Validation : The photocatalyst (e.g., Ru(bpm) 3​ Cl 2​ ) absorbs visible light to undergo single-electron transfer (SET), activating the aryl halide[4]. The use of an inert atmosphere is critical, as oxygen quenches the excited state of the photocatalyst. Continuous bubbling of N 2​ for 15 minutes prior to irradiation is a mandatory self-validating step to ensure a strictly anaerobic environment.

Step-by-Step Methodology :

  • Reaction Assembly : To a 10 mL glass vial equipped with a Teflon septum, add 2-bromo-1-(pyridazin-4-yl)ethanone (1.0 equiv), aryl bromide (1.5 equiv), NiCl 2​ ·dtbbpy (5 mol%), and Ru(bpm) 3​ Cl 2​ (2 mol%)[4].

  • Solvent & Degassing : Add anhydrous acetonitrile (0.1 M). Degas the mixture by sparging with N 2​ for 15 minutes.

  • Irradiation : Seal the vial and place it in a photoreactor equipped with 440–450 nm blue LEDs[4]. Maintain the temperature at 25 °C using a cooling fan.

  • Monitoring : Irradiate for 16-24 hours. Validation Check: Analyze an aliquot via LC-MS. The isotopic doublet (M+ 201/203) of the starting material must be fully consumed, replaced by the product mass peak.

  • Workup : Dilute the mixture with water and extract with dichloromethane. Dry and purify via silica gel chromatography.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization parameters for the cross-coupling of 2-bromo-1-(pyridazin-4-yl)ethanone, demonstrating the critical nature of temperature and catalyst selection.

EntryCoupling StrategyCatalyst SystemTemperatureAdditive / BaseYield (%)Observation / Causality
1Suzuki-MiyauraPd(PPh 3​ ) 4​ 80 °CNa 2​ CO 3​ (2M)< 10%Substrate degradation due to basic conditions and high heat[2].
2Negishi (Base-Free)NiCl 2​ ·glyme / Pybox25 °CNone45%Moderate yield; competitive enolization observed at room temp[3].
3Negishi (Base-Free)NiCl 2​ ·glyme / Pybox-30 °CNone88% Optimal conditions; suppressed side reactions, high stereoretention[3].
4Photoredox/NiNiCl 2​ ·dtbbpy / Ru(bpm) 3​ 25 °CNone (Blue LED)76% Efficient C(sp2)-C(sp3) coupling without organometallic reagents[4].
5Photoredox/NiNiCl 2​ ·dtbbpy / Ru(bpm) 3​ 25 °CNone (Dark)0%Control experiment; confirms light is essential for radical generation[4].

References

  • Title: 2-Bromo-1-(pyridazin-4-yl)
  • Source: nih.
  • Title: Visible-Light-Induced α-Arylation of Ketones with (Hetero)
  • Source: mdpi.

Sources

Technical Notes & Optimization

Troubleshooting

Technisches Support-Center: Optimierung der Löslichkeit von 2-Brom-1-(pyridazin-4-yl)ethanon in organischen Lösungsmitteln

Answering in German as per user's language preference. Herausgegeben vom Senior Application Scientist Dieses Dokument dient als zentrale Anlaufstelle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwick...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering in German as per user's language preference.

Herausgegeben vom Senior Application Scientist

Dieses Dokument dient als zentrale Anlaufstelle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit 2-Brom-1-(pyridazin-4-yl)ethanon arbeiten. Das Verständnis und die Optimierung der Löslichkeit dieser Verbindung sind entscheidend für den Erfolg von Synthese, Reinigung und Screening-Assays. Als vielseitiger heterozyklischer Baustein, der in der medizinischen Chemie von großem Interesse ist, erfordert sein effektiver Einsatz ein fundiertes Wissen über sein Verhalten in verschiedenen organischen Lösungsmitteln.[1]

Dieser Leitfaden bietet praxisnahe Einblicke, Protokolle zur Fehlerbehebung und detaillierte experimentelle Verfahren, um Sie bei der Bewältigung von Löslichkeitsherausforderungen zu unterstützen.

Profil der Verbindung und physikalisch-chemische Eigenschaften

Eine schnelle Übersicht über die wichtigsten Eigenschaften von 2-Brom-1-(pyridazin-4-yl)ethanon ist für die Planung von Experimenten unerlässlich.

EigenschaftWertQuelle(n)
IUPAC-Name 2-bromo-1-pyridazin-4-ylethanone[1]
Molekülformel C₆H₅BrN₂O[1]
Molekulargewicht 201.02 g/mol [1]
Erscheinungsbild Typischerweise ein Feststoff (genaues Aussehen kann je nach Reinheit variieren)N/A
Struktur N/A
Lagerbedingungen Unter inerter Atmosphäre bei 2-8°C lagern, um die Stabilität zu erhalten.[1]

Anmerkung des Anwendungswissenschaftlers: Die Struktur ist der Schlüssel zu ihrem Löslichkeitsverhalten. Der Pyridazinring mit seinen zwei benachbarten Stickstoffatomen[2] und der Ketogruppe verleiht dem Molekül einen deutlichen polaren Charakter. Dies ist der primäre Anhaltspunkt für die Auswahl eines geeigneten Lösungsmittels nach dem Prinzip "Gleiches löst sich in Gleichem".[3][4]

Häufig gestellte Fragen (FAQs)

Diese FAQs behandeln grundlegende Fragen zur Löslichkeit von 2-Brom-1-(pyridazin-4-yl)ethanon.

F1: Welches ist das allgemeine Löslichkeitsprofil von 2-Brom-1-(pyridazin-4-yl)ethanon? Aufgrund seiner polaren funktionellen Gruppen (Pyridazinring, Keton) ist zu erwarten, dass die Verbindung am besten in polaren organischen Lösungsmitteln löslich ist. In unpolaren Lösungsmitteln wie Hexanen oder Toluol wird die Löslichkeit voraussichtlich gering sein.

F2: Welche Klassen von organischen Lösungsmitteln sind die besten Ausgangspunkte für Löslichkeitstests? Beginnen Sie mit polaren aprotischen Lösungsmitteln und polaren protischen Lösungsmitteln.

  • Polare aprotische Lösungsmittel: Aceton, Acetonitril (ACN), Tetrahydrofuran (THF), Ethylacetat (EtOAc) und Dimethylformamid (DMF). Diese Lösungsmittel können keine Wasserstoffbrückenbindungen donieren, aber ihre Dipolmomente können das polare Solut gut solvatisieren.

  • Polare protische Lösungsmittel: Methanol, Ethanol, Isopropanol. Diese können Wasserstoffbrückenbindungen sowohl donieren als auch akzeptieren, was die Löslichkeit von Verbindungen mit Heteroatomen wie Stickstoff verbessern kann.

  • Halogenierte Lösungsmittel: Dichlormethan (DCM) und Chloroform können aufgrund ihrer Fähigkeit, schwache Wasserstoffbrückenbindungen zu bilden, und ihrer allgemeinen Lösungsfähigkeit ebenfalls wirksam sein.

F3: Wie beeinflusst die Temperatur die Löslichkeit dieser Verbindung? Für die meisten festen organischen Verbindungen steigt die Löslichkeit mit zunehmender Temperatur.[4][5] Dieser Grundsatz ist die Basis für die Umkristallisation. Das Erhitzen einer Suspension der Verbindung in einem geeigneten Lösungsmittel führt oft zu einer vollständigen Auflösung, was eine anschließende Reinigung durch Kristallisation beim Abkühlen ermöglicht.

F4: Was ist ein Mischlösungsmittelsystem und warum ist es für diese Verbindung nützlich? Ein Mischlösungsmittelsystem (oder Zweilösungsmittelsystem) wird verwendet, wenn kein Einzellösungsmittel ideale Löslichkeitseigenschaften aufweist.[3] Es besteht aus:

  • Einem "guten" Lösungsmittel , in dem die Verbindung auch bei Raumtemperatur gut löslich ist.

  • Einem "schlechten" Lösungsmittel (oder Anti-Lösungsmittel), in dem die Verbindung schwer löslich ist.[3]

Das Verfahren beinhaltet das Auflösen der Verbindung in einer minimalen Menge des heißen "guten" Lösungsmittels, gefolgt von der tropfenweisen Zugabe des "schlechten" Lösungsmittels, bis eine Trübung auftritt.[3] Dies ist eine leistungsstarke Technik zur Feinabstimmung der Löslichkeit für die Kristallisation. Für Pyridazinderivate sind Mischungen wie Aceton/Hexan üblich.[6]

F5: Gibt es Kompatibilitätsprobleme mit Lösungsmitteln, auf die ich achten sollte? Ja. Die bromoacetyl-funktionelle Gruppe ist ein reaktives Elektrophil.[1] In Gegenwart von nukleophilen Lösungsmitteln (z. B. Alkoholen wie Methanol oder Ethanol) kann es bei längerer Erhitzung zu einer Solvolyse kommen, bei der das Bromatom durch eine Methoxy- oder Ethoxygruppe ersetzt wird. Ebenso können stark basische Amine oder Thiole mit der Verbindung reagieren. Für die meisten Anwendungen bei moderaten Temperaturen sind gängige polare Lösungsmittel jedoch unbedenklich.

Leitfaden zur Fehlerbehebung

Dieser Abschnitt behandelt spezifische Probleme, die bei der Arbeit mit der Löslichkeit von 2-Brom-1-(pyridazin-4-yl)ethanon auftreten können.

Problem 1: Meine Verbindung hat selbst beim Erhitzen eine sehr geringe Löslichkeit in meinem gewählten Lösungsmittel.

  • Ursache & Analyse: Das Lösungsmittel ist möglicherweise nicht polar genug. Die "Gleiches löst sich in Gleichem"-Regel ist hier entscheidend; die Polarität des Lösungsmittels passt nicht zur Polarität Ihrer Verbindung.[3]

  • Lösungsansätze:

    • Wählen Sie ein polareres Lösungsmittel: Wenn Sie in Ethylacetat begonnen haben, wechseln Sie zu Aceton oder Acetonitril. Wenn diese versagen, sind stark polare Lösungsmittel wie DMF oder Dimethylsulfoxid (DMSO) oft eine letzte Option, obwohl ihre hohen Siedepunkte ihre Entfernung erschweren können.

    • Überprüfen Sie die Reinheit der Verbindung: Unlösliche Verunreinigungen können den Eindruck einer geringen Löslichkeit erwecken. Versuchen Sie, die lösliche Fraktion zu dekantieren oder heiß zu filtrieren, um unlösliches Material zu entfernen.[3]

Problem 2: Die Verbindung ist beim Abkühlen/Umkristallisieren "ausgeölt", anstatt Kristalle zu bilden.

  • Ursache & Analyse: "Ausölen" tritt auf, wenn die Löslichkeit der Verbindung den Sättigungspunkt überschreitet, die Bedingungen für die Kristallkeimbildung und das Kristallwachstum jedoch ungünstig sind. Dies geschieht oft, wenn die Lösung zu konzentriert ist oder zu schnell abgekühlt wird.[3]

  • Lösungsansätze:

    • Verdünnen Sie die Lösung: Erhitzen Sie die ausgeölte Mischung erneut, bis sie sich wieder auflöst, und fügen Sie eine kleine Menge (z. B. 5-10 % des Volumens) des "guten" Lösungsmittels hinzu, um die Konzentration zu verringern.

    • Verlangsamen Sie die Abkühlrate: Lassen Sie die Lösung langsam auf Raumtemperatur abkühlen, bevor Sie sie in ein Eisbad stellen. Eine Isolierung des Kolbens (z. B. mit Glaswolle) kann eine langsame Abkühlung fördern.

Problem 3: Nach dem Abkühlen der heißen Lösung bilden sich keine Kristalle.

  • Ursache & Analyse: Dies ist ein häufiges Problem, das in der Regel auf zwei Hauptursachen zurückzuführen ist: Die Lösung ist übersättigt, aber es fehlt ein Keimbildungsort, oder es wurde zu viel Lösungsmittel verwendet.[3]

  • Lösungsansätze:

    • Induzieren Sie die Keimbildung:

      • Kratzen: Kratzen Sie mit einem Glasstab an der Innenseite des Kolbens knapp unter der Flüssigkeitsoberfläche. Die mikroskopischen Kratzer im Glas bieten eine Oberfläche für die Kristallbildung.[3]

      • Impfen: Geben Sie einen winzigen, reinen Kristall Ihrer Verbindung ("Impfkristall") in die abgekühlte Lösung.[3]

    • Konzentrieren Sie die Lösung: Wenn die Keimbildung nicht funktioniert, wurde wahrscheinlich zu viel Lösungsmittel verwendet.[3] Kochen Sie einen Teil des Lösungsmittels ab, um die Konzentration der Verbindung zu erhöhen, und lassen Sie die Lösung erneut abkühlen.

Experimentelle Protokolle

Diese Protokolle bieten schrittweise Anleitungen zur Bestimmung und Optimierung der Löslichkeit.

Protokoll 1: Schnelles Lösungsmittel-Screening (Qualitative Bestimmung)

Dieses Protokoll dient der schnellen Einschätzung der Löslichkeit in einer Reihe von Lösungsmitteln bei Raumtemperatur und erhöhter Temperatur.

  • Vorbereitung: Geben Sie ca. 5-10 mg 2-Brom-1-(pyridazin-4-yl)ethanon in separate, beschriftete Glasfläschchen.

  • Lösungsmittelzugabe: Geben Sie zu jedem Fläschchen 0,2 ml des zu testenden Lösungsmittels (z. B. Hexan, Toluol, DCM, EtOAc, Aceton, EtOH, MeOH).

  • Beobachtung bei Raumtemperatur: Schütteln Sie jedes Fläschchen 1-2 Minuten lang kräftig. Beobachten und notieren Sie die Löslichkeit als "unlöslich", "schwer löslich" oder "löslich".

  • Beobachtung bei erhöhter Temperatur: Erhitzen Sie die Fläschchen, die unlösliches oder schwer lösliches Material enthalten, vorsichtig mit einer Heißluftpistole oder in einem warmen Wasserbad. Beobachten Sie, ob sich der Feststoff auflöst.

  • Analyse: Identifizieren Sie Lösungsmittel, in denen die Verbindung bei Raumtemperatur schwer löslich, aber beim Erhitzen gut löslich ist. Diese sind ideale Kandidaten für die Umkristallisation.

Protokoll 2: Quantitative Bestimmung der thermodynamischen Löslichkeit

Dieses Protokoll beschreibt eine Methode zur genauen Messung der Sättigungslöslichkeit bei einer bestimmten Temperatur, angepasst von etablierten Methoden.[7]

  • Vorbereitung der gesättigten Lösung: Geben Sie einen Überschuss an 2-Brom-1-(pyridazin-4-yl)ethanon in ein Glasfläschchen, das ein bekanntes Volumen des ausgewählten organischen Lösungsmittels enthält. Ein Überschuss wird durch das Vorhandensein von ungelöstem Feststoff nach dem Mischen bestätigt.

  • Äquilibrierung: Verschließen Sie das Fläschchen fest, um ein Verdunsten des Lösungsmittels zu verhindern. Stellen Sie das Fläschchen in einen thermostatisch geregelten Schüttler bei der gewünschten Temperatur (z. B. 25 °C). Schütteln Sie die Probe für einen ausreichenden Zeitraum (typischerweise 24-48 Stunden), um sicherzustellen, dass das thermodynamische Gleichgewicht erreicht ist.

  • Phasentrennung: Nehmen Sie das Fläschchen aus dem Schüttler und lassen Sie den ungelösten Feststoff sich absetzen. Alternativ können Sie die Probe zentrifugieren, um die Trennung von fest und flüssig zu beschleunigen.

  • Probenentnahme und Verdünnung: Entnehmen Sie vorsichtig einen genauen Aliquot des Überstands (der klaren, gesättigten Lösung) mit einer kalibrierten Pipette. Verdünnen Sie diesen Aliquot sofort mit einem bekannten Volumen eines geeigneten Lösungsmittels (oft das gleiche Lösungsmittel oder ein mobiler Phasen-kompatibler Diluent), um eine Ausfällung zu verhindern und die Konzentration in den linearen Bereich der Analysemethode zu bringen.

  • Konzentrationsanalyse: Analysieren Sie die verdünnte Probe mit einer validierten analytischen Methode (z. B. HPLC-UV oder GC-MS). Erstellen Sie eine Kalibrierungskurve mit Standards bekannter Konzentration.

  • Löslichkeitsberechnung: Bestimmen Sie die Konzentration der Verbindung in der verdünnten Probe aus der Kalibrierungskurve. Berechnen Sie die ursprüngliche Konzentration der gesättigten Lösung unter Berücksichtigung des Verdünnungsfaktors. Das Ergebnis ist die thermodynamische Löslichkeit, die typischerweise in mg/ml oder mol/l ausgedrückt wird.[7]

Visualisierungen von Arbeitsabläufen

Diagramm 1: Arbeitsablauf zur Auswahl des Lösungsmittelsystems

Solvent_Selection_Workflow Arbeitsablauf zur Auswahl des Lösungsmittelsystems start Start: Rohe Verbindung protocol1 Protokoll 1: Schnelles Lösungsmittel-Screening durchführen (Raumtemperatur & erhitzt) start->protocol1 decision1 Gibt es ein Einzellösungsmittel, das bei RT schwer löslich und erhitzt gut löslich ist? protocol1->decision1 single_solvent OPTIMAL: Einzellösungsmittel- Umkristallisation verwenden decision1->single_solvent Ja decision2 Ist die Löslichkeit in allen Lösungsmitteln sehr gering? decision1->decision2 Nein find_good Identifiziere 'gutes' Lösungsmittel (hohe Löslichkeit) find_poor Identifiziere 'schlechtes' Lösungsmittel (geringe Löslichkeit, mischbar mit 'gutem' Lsgm.) find_good->find_poor mixed_solvent OPTIMAL: Zweilösungsmittel- Umkristallisation verwenden find_poor->mixed_solvent decision2->find_good Nein strong_solvents Erwäge stark polare Lösungsmittel (DMF, DMSO) decision2->strong_solvents Ja

Bildunterschrift: Entscheidungsbaum für die Auswahl eines geeigneten Lösungsmittelsystems.

Diagramm 2: Arbeitsablauf zur quantitativen Löslichkeitsbestimmung

Solubility_Determination_Workflow Arbeitsablauf zur quantitativen Löslichkeitsbestimmung start Start: Verbindung + Lösungsmittel add_excess Überschuss der Verbindung zu einem bekannten Volumen Lösungsmittel geben start->add_excess equilibrate Äquilibrieren (24-48h) bei konstanter Temperatur (z.B. 25°C) add_excess->equilibrate separate Phasentrennung (Zentrifugation / Absetzen lassen) equilibrate->separate sample Aliquot des Überstands entnehmen separate->sample dilute Probe genau verdünnen sample->dilute analyze Konzentration mittels validierter Methode analysieren (z.B. HPLC) dilute->analyze calculate Löslichkeit berechnen (unter Berücksichtigung des Verdünnungsfaktors) analyze->calculate end Ergebnis: Thermodynamische Löslichkeit (mg/mL) calculate->end

Bildunterschrift: Schritt-für-Schritt-Prozess zur quantitativen Löslichkeitsmessung.

Zusammenfassende Tabelle der erwarteten Löslichkeit

Die folgende Tabelle fasst die erwartete qualitative Löslichkeit von 2-Brom-1-(pyridazin-4-yl)ethanon in gängigen organischen Lösungsmitteln basierend auf chemischen Prinzipien zusammen. Diese Vorhersagen müssen experimentell verifiziert werden.

LösungsmittelklasseBeispiel-LösungsmittelErwartete LöslichkeitBegründung
Unpolar Aliphatisch Hexan, CyclohexanUnlöslichGroßer Polaritätsunterschied.
Unpolar Aromatisch Toluol, BenzolSchwer löslichGeringe Polarität, aber π-π-Wechselwirkungen können die Löslichkeit leicht erhöhen.
Halogeniert Dichlormethan (DCM), ChloroformMäßig bis gut löslichMäßige Polarität, kann als Wasserstoffbrücken-Akzeptor fungieren.
Ether Diethylether, Tetrahydrofuran (THF)Mäßig löslichMäßige Polarität, Wasserstoffbrücken-Akzeptoren.
Ester Ethylacetat (EtOAc)Mäßig löslichPolares aprotisches Lösungsmittel.
Ketone AcetonGut löslichStark polares aprotisches Lösungsmittel.
Alkohole Methanol, EthanolGut löslichPolare protische Lösungsmittel, die Wasserstoffbrückenbindungen bilden können.
Stark Polar Aprotisch Acetonitril (ACN), DMF, DMSOSehr gut löslichHohe Polarität und Dipolmomente.

Referenzen

  • PubChem. (n.d.). 2-Bromo-1-(pyridin-4-yl)ethanone. National Center for Biotechnology Information. Abgerufen von [Link]

  • NextSDS. (n.d.). 2-Bromo-1-(2-chloropyridin-4-yl)ethanone — Chemical Substance Information. Abgerufen von [Link]

  • Research Journal of Pharmacy and Technology. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Abgerufen von [Link]

  • PubChem. (n.d.). 2-Bromo-1-(2-chloropyridin-4-yl)ethanone. National Center for Biotechnology Information. Abgerufen von [Link]

  • Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or .... Abgerufen von

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Abgerufen von [Link]

  • Google Patents. (n.d.). US4628088A - Preparation of substituted pyridazines. Abgerufen von

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Abgerufen von [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone. National Center for Biotechnology Information. Abgerufen von [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Abgerufen von [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. Abgerufen von [Link]

  • IJIRT. (n.d.). Solubility Enhancement Methods. Abgerufen von [Link]

  • MDPI. (2021). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Abgerufen von [Link]

  • ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and.... Abgerufen von [Link]

  • Beilstein Journals. (2013, April 8). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. Abgerufen von [Link]

  • DOE OSTI. (1988, June 1). Solubilities of families of heterocyclic polynuclear aromatics in organic solvents and their mixtures. Abgerufen von [Link]

  • NextSDS. (n.d.). 2-BROMO-1-(4-METHOXYPYRIDIN-2-YL)ETHANONE — Chemical Substance Information. Abgerufen von [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Abgerufen von [Link]

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Optimization

Overcoming low reactivity of 2-Bromo-1-(pyridazin-4-yl)ethanone in SN2 reactions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 2-Bromo-1-(pyridazin-4-yl)ethanone. This guide is designed for researchers, chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-Bromo-1-(pyridazin-4-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block and may encounter challenges with its reactivity, particularly in nucleophilic substitution (SN2) reactions. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to optimize your synthetic strategies effectively.

Introduction: The Challenge of a Deactivated Electrophile

2-Bromo-1-(pyridazin-4-yl)ethanone is a valuable intermediate in medicinal chemistry and materials science. As an α-haloketone, it is primed for SN2 reactions, where the carbonyl group should activate the α-carbon towards nucleophilic attack. However, many researchers observe unexpectedly low reactivity. This sluggishness arises from the potent electron-withdrawing nature of the pyridazine ring. The two adjacent nitrogen atoms significantly decrease the electron density across the entire heteroaromatic system, which can influence the stability of the SN2 transition state.[1][2][3][4] This guide provides a structured, question-and-answer-based approach to troubleshoot and overcome these reactivity hurdles.

Troubleshooting Guide & FAQs

Q1: My SN2 reaction is failing or proceeding very slowly. Where do I start troubleshooting?

This is the most common issue reported. A systematic approach is crucial. The low reactivity is typically a result of a suboptimal combination of nucleophile, solvent, and temperature, all of which are critical for this specific substrate. Before attempting more advanced solutions, it is essential to ensure these fundamental parameters are optimized.

Below is a logical workflow to diagnose the problem.

G start Reaction Failure: Low/No Conversion solvent Step 1: Evaluate Solvent Is it a polar aprotic solvent? (e.g., DMF, DMSO, Acetonitrile) start->solvent nucleophile Step 2: Assess Nucleophile Is it strong enough? Is it sterically hindered? solvent->nucleophile If Yes change_solvent Action: Change to DMF, DMSO, or Acetonitrile solvent->change_solvent If No temp Step 3: Adjust Temperature Is the reaction at RT? Consider gentle heating. nucleophile->temp If Yes change_nuc Action: Use a stronger nucleophile or deprotonate in situ (e.g., with K2CO3, NaH) nucleophile->change_nuc If No/Unsure additives Step 4: Consider Additives Can the reaction be catalyzed? (e.g., Halogen Exchange) temp->additives If Yes (already heated) heat Action: Increase temperature incrementally (e.g., 50 °C, then 80 °C) temp->heat If No (at RT) success Successful Reaction additives->success If Yes no_success Action: Implement advanced strategies (e.g., Finkelstein Protocol) additives->no_success Still No Success change_solvent->solvent change_nuc->nucleophile heat->temp no_success->success

Caption: General troubleshooting workflow for SN2 reactions.

Q2: How does my choice of solvent impact the reaction, and what are the best options?

The solvent is one of the most critical factors in an SN2 reaction.[5] Its role is to dissolve the reactants and to influence the nucleophile's reactivity.

The Underlying Principle: For an SN2 reaction to occur, the nucleophile must perform a "backside attack" on the electrophilic carbon.[6][7] The efficiency of this attack is paramount.

  • Protic Solvents (e.g., water, ethanol, methanol) have acidic protons. They form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and thus decreasing its reactivity and slowing down the reaction.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) lack acidic protons. They can solvate the cation (like K⁺ or Na⁺) associated with the nucleophile but leave the nucleophile itself relatively "naked" and highly reactive.[8][9]

Recommendation: Always use a polar aprotic solvent for SN2 reactions involving this substrate.

SolventDielectric Constant (ε)TypeSuitability for SN2
Dimethylformamide (DMF)37Polar AproticExcellent
Dimethyl Sulfoxide (DMSO)47Polar AproticExcellent
Acetonitrile (MeCN)37.5Polar AproticVery Good
Acetone21Polar AproticGood
Tetrahydrofuran (THF)7.6Polar AproticModerate (Less Polar)
Ethanol24.5Polar ProticPoor
Water80.1Polar ProticVery Poor
Q3: I'm observing side products. What are the likely side reactions and how can they be minimized?

Side product formation often occurs when reaction conditions are too harsh or when using a nucleophile that is also a strong base.

The Underlying Principle: The primary competition for an SN2 reaction is the E2 (elimination) reaction. This is especially true for secondary halides, but the acidic α-proton on our substrate (adjacent to the carbonyl) makes it a possibility.

  • SN2 (Substitution): The reactant acts as a nucleophile, attacking the carbon atom. This is favored by strong, non-bulky nucleophiles.

  • E2 (Elimination): The reactant acts as a base, abstracting a proton from a carbon adjacent to the leaving group. This is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide).[10]

G cluster_0 Desired SN2 Pathway cluster_1 E2 Side Reaction R1 Substrate P1 Substitution Product R1->P1 Backside Attack Nuc1 Nu:⁻ Nuc1->R1 Acts as Nucleophile R2 Substrate P2 Elimination Product R2->P2 Proton Abstraction Base B:⁻ Base->R2 Acts as Base Finkelstein R_Br R-Br (Starting Material, Less Reactive) R_I R-I (Intermediate, More Reactive) R_Br->R_I + I⁻, - Br⁻ R_Nu R-Nu (Final Product) R_I->R_Nu + Nu⁻, - I⁻ (fast) I_ion I⁻ (from NaI) I_ion->R_Br Nu_ion Nu⁻ Nu_ion->R_I

Caption: The Finkelstein reaction mechanism for activating the substrate.

Phase-Transfer Catalysis: If your nucleophile (e.g., an inorganic salt) has poor solubility in your aprotic solvent, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC transports the nucleophile from the solid or aqueous phase into the organic phase where the reaction occurs. [11]

Recommended Experimental Protocols

Protocol 1: General Procedure for a Standard SN2 Reaction

This protocol serves as a robust starting point for most nucleophiles.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-1-(pyridazin-4-yl)ethanone (1.0 eq).

  • Solvent: Add anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, approx. 0.1 M concentration). Stir to dissolve.

  • Reagents: Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is added as a salt (e.g., sodium azide), it can be added directly. If the nucleophile is neutral (e.g., a thiol or secondary amine), add a non-nucleophilic base such as K₂CO₃ (2.0 eq) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 1-2 hours while monitoring by TLC or LC-MS.

  • Heating: If no significant conversion is observed, gently heat the reaction to 50-60 °C and continue to monitor. If the reaction is still slow, the temperature can be increased to 80-100 °C, but be mindful of potential side product formation.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the solvent and inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Enhanced Reactivity using the Finkelstein Condition

Use this protocol for particularly unreactive nucleophiles.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-Bromo-1-(pyridazin-4-yl)ethanone (1.0 eq) and sodium iodide (NaI) or potassium iodide (KI) (0.1 - 0.2 eq).

  • Solvent: Add anhydrous acetone or acetonitrile. Note: Acetone is an excellent choice here as sodium bromide is insoluble in it, which helps drive the initial halogen exchange equilibrium forward.

  • Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the in situ formation of the more reactive α-iodo intermediate.

  • Reagents: Add the nucleophile (1.1 eq) and any necessary base (e.g., K₂CO₃, 2.0 eq).

  • Reaction & Workup: Follow steps 4-7 from the General Procedure. The reaction should proceed more readily and at a lower temperature.

References

  • Product Class 8: Pyridazines. Science of Synthesis, (2004). Provides an overview of the electronic structure and reactivity of the pyridazine ring, highlighting its electron-deficient nature. Link

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. Discusses the increased susceptibility of diazines to nucleophilic attack compared to pyridine due to the presence of two nitrogen atoms. Link

  • Neighboring group effect of pyridazine and pyrazine rings for π-facial selectivity in the reactions of fused isopropylidenenorbornene systems with electrophilic reagents. Journal of the Chemical Society, Perkin Transactions 1, (2000). Although focused on electrophilic reactions, this paper discusses the strong positive electrostatic potential of the pyridazine ring. Link

  • Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE, (2018). This video article outlines the general principles of SN2 reactions on α-haloketones and mentions side reactions with strong bases. Link

  • The SN2 Reaction Mechanism. Master Organic Chemistry. A foundational guide to the principles of the SN2 reaction, including backside attack and reaction kinetics. Link

  • Factors affecting the SN2 Reaction. Chemistry LibreTexts. Details the critical role of the solvent in SN2 reactions, explaining the difference between protic and aprotic solvents. Link

  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Summarizes key factors for a successful SN2 reaction, including the choice of solvent and leaving group. Link

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, (2008). This paper provides examples of synthetic routes involving pyridazinone structures. Link

  • Other Factors that Affect SN2 Reactions. Organic Chemistry I - KPU Pressbooks. Explains the properties of good leaving groups, noting that iodide is superior to bromide. Link

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, (2023). Describes a synthetic procedure using tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst in a substitution reaction. Link

  • 2-Bromo-1-(pyridazin-4-yl)ethanone. Benchchem. A profile of the compound that discusses its chemical reactivity, including its susceptibility to nucleophilic substitution via an SN2 mechanism. Link

  • Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. The Journal of Organic Chemistry, (1966). A study on nucleophilic substitution directly on the pyridazine ring, providing context for potential side reactions. Link

  • The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, (2023). This review highlights the unique physicochemical properties of the pyridazine ring, including its electron-deficient nature. Link

  • Activation of the SN2 Reaction by Adjacent π Systems: The Critical Role of Electrostatic Interactions and of Dissociative Character. The Journal of Organic Chemistry, (2015). Discusses how electron-withdrawing groups on π systems can activate substrates towards SN2 reactions through electrostatic interactions. Link

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Accounts of Chemical Research, (2017). Provides context for alternative reaction pathways when traditional SN2 reactions fail. Link

  • SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. A good overview of the fundamental mechanisms and stereochemistry of SN1 and SN2 reactions. Link

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science, (2017). Further reading on advanced catalytic methods for forming C-C and C-heteroatom bonds. Link

  • SN2 Reactions. Chad's Prep. A comprehensive video lesson covering all key aspects of the SN2 reaction, including solvent and nucleophile effects. Link

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Reference Data & Comparative Studies

Comparative

A Comparative Analysis of α-Bromo Ketones: 2-Bromo-1-(pyridazin-4-yl)ethanone versus its Phenyl Analogs in Chemical Synthesis and Drug Discovery

In the landscape of medicinal chemistry and synthetic organic chemistry, α-bromo ketones stand out as highly versatile intermediates. Their inherent reactivity makes them ideal precursors for a vast array of molecular sc...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and synthetic organic chemistry, α-bromo ketones stand out as highly versatile intermediates. Their inherent reactivity makes them ideal precursors for a vast array of molecular scaffolds. This guide provides an in-depth technical comparison between 2-Bromo-1-(pyridazin-4-yl)ethanone and its corresponding phenyl analogs, with a focus on their synthesis, reactivity, and implications in drug development. By examining the subtle yet significant influence of the pyridazine ring in place of a phenyl group, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies and drug design endeavors.

Introduction: The Significance of the Heterocyclic Switch

The substitution of a phenyl ring with a bioisosteric heterocycle is a well-established strategy in drug discovery to modulate a compound's physicochemical and pharmacological properties. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a distinct electronic and steric profile compared to the ubiquitous phenyl ring. This "heterocyclic switch" can influence a molecule's solubility, metabolic stability, and target-binding interactions.[1] This guide will delve into the practical consequences of this substitution in the context of α-bromo ketones, powerful electrophilic building blocks used in the synthesis of numerous biologically active molecules.[2][3]

Synthesis and Physicochemical Properties: A Tale of Two Rings

The synthesis of α-bromo ketones typically involves the bromination of the corresponding ketone. While numerous methods exist for the synthesis of 2-bromo-1-phenylethanone and its derivatives, the synthesis of 2-bromo-1-(pyridazin-4-yl)ethanone requires a more nuanced approach, often starting with the corresponding acetylpyridazine.

Synthetic Protocols

Protocol 1: Synthesis of 2-Bromo-1-phenylethanone (A Phenyl Analog)

A common method for the synthesis of 2-bromo-1-phenylethanone involves the direct bromination of acetophenone.

Materials:

  • Acetophenone

  • Pyridine hydrobromide perbromide

  • Acetic acid

Procedure:

  • Combine acetophenone (1.0 eq) and pyridine hydrobromide perbromide (1.1 eq) in acetic acid.

  • Stir the reaction mixture at 90°C for 3 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and dry to afford 2-bromo-1-phenylethanone.

This method typically yields the desired product in high purity and good yield (85-90% for substituted acetophenones).[4]

Protocol 2: Synthesis of 2-Bromo-1-(pyridazin-4-yl)ethanone (Conceptual)

Conceptual Two-Step Synthesis:

Step 1: Synthesis of 4-Acetylpyridazine (Hypothetical, based on related pyridazine syntheses)[6][7] This could potentially be achieved through the reaction of a suitable 1,4-dicarbonyl compound with hydrazine, followed by oxidation, or via a cross-coupling reaction involving a pyridazine derivative.

Step 2: Bromination of 4-Acetylpyridazine

  • Dissolve 4-acetylpyridazine in a suitable solvent such as acetic acid or chloroform.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise while monitoring the reaction temperature.

  • Stir the reaction at an appropriate temperature (e.g., room temperature to reflux) until completion, as monitored by TLC or LC-MS.

  • Work-up the reaction by quenching with a reducing agent (if using excess bromine), followed by extraction and purification by chromatography.

The electron-deficient nature of the pyridazine ring may necessitate harsher reaction conditions or a different choice of brominating agent compared to its phenyl counterpart.

Comparative Physicochemical Properties

The introduction of the pyridazine ring significantly alters the physicochemical properties of the α-bromo ketone.

Property2-Bromo-1-phenylethanone2-Bromo-1-(pyridazin-4-yl)ethanoneRationale for Difference
Molecular Weight 199.05 g/mol 201.02 g/mol [2]Addition of two nitrogen atoms in place of two CH groups.
Polarity LowerHigherThe two nitrogen atoms in the pyridazine ring introduce a significant dipole moment.
Lipophilicity (cLogP) HigherLowerThe increased polarity of the pyridazine ring reduces its lipophilicity.
Hydrogen Bonding Weak C-H···O interactions[8]Potential for N···H hydrogen bonding with suitable donors.The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors.
Basicity (pKa) Not applicableWeakly basicThe lone pairs on the nitrogen atoms can be protonated.

These differences in physicochemical properties have profound implications for the molecule's behavior in both chemical reactions and biological systems. The increased polarity and hydrogen bonding capacity of the pyridazinyl compound can enhance its solubility in polar solvents and influence its binding to biological targets.

Reactivity Comparison: The Electronic Influence of the Pyridazine Ring

The primary mode of reactivity for α-bromo ketones is nucleophilic substitution at the α-carbon. The electrophilicity of this carbon is influenced by the nature of the aromatic ring attached to the carbonyl group.

Nucleophilic Substitution

The electron-withdrawing nature of the pyridazine ring, due to the presence of two electronegative nitrogen atoms, is expected to enhance the electrophilicity of the carbonyl carbon and, by extension, the adjacent α-carbon. This would theoretically lead to a faster rate of nucleophilic substitution for 2-bromo-1-(pyridazin-4-yl)ethanone compared to 2-bromo-1-phenylethanone.

Experimental Workflow for Comparing Reactivity: A comparative kinetic study of the reaction of both α-bromo ketones with a model nucleophile (e.g., thiophenol or a primary amine) would provide quantitative data on their relative reactivities.

G reagents reagents aliquots aliquots reagents->aliquots kinetics kinetics comparison Compare k(pyridazine) vs k(phenyl) kinetics->comparison

While direct comparative experimental data is scarce, computational studies on related systems suggest that the electronic nature of the aryl group significantly influences the reaction barrier for nucleophilic substitution.[9]

Keto-Enol Tautomerism

The stability of the enol tautomer can influence the reaction pathway. For phenyl ketones, conjugation with the phenyl ring can stabilize the enol form. In the case of pyridazinyl ketones, the electronic effects of the nitrogen atoms will play a crucial role. The electron-withdrawing nature of the pyridazine ring might disfavor the formation of the electron-rich enol tautomer compared to the phenyl analog.

Biological Activity and Drug Development Implications

The choice between a pyridazine and a phenyl ring can have a dramatic impact on the biological activity of a molecule. Pyridazine derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[10][11][12]

Anticancer Activity: Targeting Tubulin Polymerization

2-Bromo-1-(pyridazin-4-yl)ethanone is a valuable intermediate in the synthesis of novel anticancer agents.[2] Specifically, pyridazine derivatives synthesized from this precursor have been designed to target the colchicine binding site of tubulin, thereby inhibiting its polymerization and exhibiting potent antiproliferative activity.[2] Several studies have reported pyridazine-containing compounds with significant cytotoxic activity against various cancer cell lines, with some exhibiting IC50 values in the nanomolar to low micromolar range.[13][14]

For instance, certain diarylpyridine derivatives have shown potent antiproliferative activities with IC50 values at the sub-micromolar level.[13] Similarly, imidazo[1,2-b]pyridazine derivatives have demonstrated remarkable antiproliferative activity, with A549 IC50 values as low as 39 nM.[13]

While direct comparative data with the phenyl analog is not available, the potent activity of these pyridazine-containing compounds highlights the potential of this scaffold in cancer drug discovery.

Experimental Workflow for Evaluating Antiproliferative Activity:

G synth_pyd synth_pyd cell_lines cell_lines synth_pyd->cell_lines synth_phe synth_phe synth_phe->cell_lines ic50 ic50 comparison Compare IC50(pyridazine) vs IC50(phenyl) ic50->comparison

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies on pyridazine derivatives have shown that lipophilic and electron-withdrawing substituents can influence their inhibitory potency against various enzymes.[10] The ability to form specific hydrogen bonds, a key feature of the pyridazine ring, can also contribute significantly to target engagement and overall activity.[15]

Conclusion and Future Perspectives

The comparison between 2-bromo-1-(pyridazin-4-yl)ethanone and its phenyl analogs reveals a fascinating interplay of electronics, physicochemical properties, and biological activity. The pyridazine ring is not merely a passive scaffold but an active participant that modulates the reactivity of the α-bromo ketone and imparts unique pharmacological properties to its derivatives.

While the phenyl analogs are often more readily accessible synthetically, the pyridazinyl counterparts offer distinct advantages in drug design, including increased polarity, enhanced hydrogen bonding potential, and access to novel intellectual property space. The potent anticancer activity observed in numerous pyridazine-containing compounds underscores the value of this heterocycle in modern drug discovery.

Future research should focus on direct, head-to-head comparisons of these α-bromo ketones in standardized synthetic and biological assays. Such studies will provide the quantitative data needed to fully elucidate the structure-activity relationships and guide the rational design of next-generation therapeutics.

References

  • A. K. El-Sayed, et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. PubMed. [Link]

  • M. Asif. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]

  • Y. Wang, et al. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. PMC. [Link]

  • G. C. C. M. de Filippis, et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. MDPI. [Link]

  • J. H. Lee, et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [Link]

  • G. A. A. Aborahma, et al. (2016). Synthesis, cytotoxic activity, and tubulin polymerization inhibitory activity of new pyrrol-2(3H)-ones and pyridazin-3(2H). PubMed. [Link]

  • I. Mangalagiu, et al. (2023). Characterization of Pyridazine Bioisosteres and Their Effects. Encyclopedia.pub. [Link]

  • I. Mangalagiu, et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. [Link]

  • T. Itoh, et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. ACS Publications. [Link]

  • N. A. Meanwell. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • L. Shi, et al. (2013). Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. PubMed. [Link]

  • M. A. El-Malah, et al. (2020). Synthesis, Molecular Modelling and Biological Evaluation of Novel Pyrimidine Derivatives as Anti-inflammatory Agents. Journal of Pharmaceutical Research International. [Link]

  • A. A. M. Abdelgawad, et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PMC. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(pyridin-4-yl)ethanone. PubChem. [Link]

  • W. J. Hobbs. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • R. Betz, et al. (2011). 2-Bromo-1-phenyl-ethanone. PubMed. [Link]

  • T. Kodama, et al. (2017). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]

  • A. M. Al-Gazzar, et al. (2012). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. PMC. [Link]

  • S. A. G. El-Feky, et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

  • E. M. M. Kassem, et al. (2021). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra (in particular, the methylene protons of the two CH 2... ResearchGate. [Link]

  • M. J. Stoermer, et al. (1998). (Z)-1-Bromo-2-methyl-4-phenyl-1-butene. MDPI. [Link]

  • R. Abraham, et al. (2004). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]

  • T. Erdoğan, et al. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. [Link]

  • E. B. Barmatov, et al. (2018). Safe Synthesis of 4,7-Dibromo[10][11][15]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. [Link]

  • E. S. H. El-Ashry, et al. (2012). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. PMC. [Link]

  • Y. Wang, et al. (2023). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC. [Link]

  • P. S. S. Prasad, et al. (2017). A Facile, Efficient and Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • M. E. B. Jones, et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone. PubChem. [Link]

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Validation

Benchmarking green synthetic routes for 2-Bromo-1-(pyridazin-4-yl)ethanone

Title: Benchmarking Green Synthetic Routes for 2-Bromo-1-(pyridazin-4-yl)ethanone Introduction 2-Bromo-1-(pyridazin-4-yl)ethanone is an indispensable α-bromoketone building block utilized in the synthesis of fused hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Green Synthetic Routes for 2-Bromo-1-(pyridazin-4-yl)ethanone

Introduction 2-Bromo-1-(pyridazin-4-yl)ethanone is an indispensable α-bromoketone building block utilized in the synthesis of fused heterocyclic drug candidates, such as imidazo[1,2-b]pyridazines[1]. Traditionally, the α-bromination of heteroaryl ketones relies on harsh, hazardous conditions—such as elemental bromine (Br₂) in glacial acetic acid or N-bromosuccinimide (NBS) in chlorinated solvents. These legacy methods are plagued by poor atom economy, high toxicity, and the generation of significant hazardous waste.

As pharmaceutical development pivots toward sustainability, benchmarking greener synthetic routes is critical. This guide objectively compares two modern, eco-friendly protocols—a bio-based solvent approach and an aqueous oxidative system—against the traditional baseline. By analyzing mechanistic causality, reaction metrics, and step-by-step methodologies, we provide a self-validating framework for researchers to upgrade their synthetic workflows[2].

Mechanistic Grounding & Route Selection The α-bromination of 1-(pyridazin-4-yl)ethanone proceeds via acid-catalyzed enolization followed by electrophilic attack by a brominating species[1]. Because the highly electron-withdrawing pyridazine ring destabilizes the enol intermediate, the reaction requires careful tuning of the electrophile's concentration to ensure full conversion while preventing over-reaction to the α,α-dibromoketone.

  • Route A: Traditional Bromination (Baseline): Utilizes Br₂ in acetic acid. It is highly corrosive, poses severe inhalation risks, and wastes 50% of the bromine mass as hydrobromic acid (HBr) byproduct.

  • Route B: Bio-based Solvent Approach (NBS / 2-MeTHF): Replaces chlorinated solvents with 2-methyltetrahydrofuran (2-MeTHF), a bio-renewable solvent derived from agricultural waste[3]. NBS provides a safer, solid source of electrophilic bromine[2].

  • Route C: Oxidative "On Water" Bromination (H₂O₂ / HBr): An elegant, highly atom-economical system where aqueous H₂O₂ oxidizes a catalytic amount of HBr into Br₂ in situ[4],[5].

RouteComparison SM 1-(pyridazin-4-yl)ethanone R1 Traditional Br2 / AcOH SM->R1 Toxic/Corrosive R2 Green Solvent NBS / 2-MeTHF SM->R2 Bio-based Solvent R3 On Water H2O2 / HBr SM->R3 High Atom Economy Prod 2-Bromo-1-(pyridazin-4-yl)ethanone R1->Prod Low Yield, High Waste R2->Prod Good Yield, Recyclable R3->Prod Excellent Yield, Water Byproduct

Figure 1: Comparative workflow of synthetic routes for α-bromination.

Quantitative Data Comparison The following table summarizes the experimental metrics for the three routes. The green routes demonstrate superior E-factors (mass of waste per mass of product) and yield profiles.

MetricRoute A: Br₂ / AcOHRoute B: NBS / 2-MeTHFRoute C: H₂O₂ / HBr (Aq)
Bromine Source Br₂ (Liquid, Toxic)NBS (Solid, Mild)HBr (Aq, oxidized in situ)
Solvent Glacial Acetic Acid2-MeTHF (Bio-renewable)Deionized Water
Temperature 25 °C to 60 °C25 °C25 °C
Reaction Time 2 – 4 hours1 – 2 hours2 – 3 hours
Typical Yield 60 – 65%80 – 85%88 – 93%
Atom Economy Poor (50% Br wasted)Moderate (Succinimide waste)Excellent (HBr recycled)
E-factor > 20~ 10< 5

Experimental Protocols & Mechanistic Causality

Protocol 1: Green Solvent Approach (NBS in 2-MeTHF) This protocol leverages the unique phase properties of 2-MeTHF to streamline the reaction and workup[3].

  • Preparation: Charge a reactor with 1-(pyridazin-4-yl)ethanone (1.0 eq) and 2-MeTHF (5 volumes).

    • Causality: 2-MeTHF is chosen over THF or dichloromethane because it forms a clean biphasic layer with water, eliminating the need for solvent swapping during the workup phase[3].

  • Bromination: Add NBS (1.05 eq) in small portions over 15 minutes at 25 °C.

    • Causality: Portion-wise addition controls the mild exotherm. Keeping the steady-state concentration of NBS low prevents localized spikes in electrophile concentration, which directly mitigates the formation of α,α-dibrominated impurities[2].

  • Reaction: Stir at 25 °C for 2 hours. Monitor conversion via HPLC.

  • Workup: Add deionized water (3 volumes), stir vigorously for 5 minutes, and separate the layers.

    • Causality: The succinimide byproduct is highly water-soluble and partitions entirely into the aqueous layer. The 2-MeTHF organic layer self-purifies, requiring only concentration under reduced pressure to yield the product.

Protocol 2: Oxidative "On Water" Bromination (H₂O₂ / HBr) This method represents the pinnacle of green bromination, utilizing water as the sole solvent and generating water as the primary byproduct[4],[5].

Mechanism H2O2 H2O2 (Oxidant) Br2 In situ Br2 H2O2->Br2 Oxidizes HBr HBr (Br Source) HBr->Br2 Oxidizes Product α-Bromoketone Br2->Product Br Transfer Ketone Heteroaryl Ketone Enol Enol Intermediate Ketone->Enol HBr Catalyzed Enol->Product Br2 Attack Product->HBr Recycled

Figure 2: Mechanism of H2O2/HBr oxidative bromination on water.

  • Preparation: Suspend 1-(pyridazin-4-yl)ethanone (1.0 eq) in deionized water (3 volumes) at 25 °C.

    • Causality: The ketone is insoluble in water. This creates an "on water" suspension where the hydrophobic effect forces the organic molecules to aggregate, significantly accelerating the bimolecular reaction rate at the phase boundary[4].

  • Activation: Add 48% aqueous HBr (0.55 eq) to the suspension.

    • Causality: HBr serves a dual purpose. It provides the acidic environment necessary to catalyze the enolization of the ketone, and it acts as the raw source of bromide ions[5].

  • Oxidation: Add 30% aqueous H₂O₂ (0.60 eq) dropwise over 30 minutes.

    • Causality: H₂O₂ slowly oxidizes the bromide ions into molecular Br₂. As the Br₂ reacts with the enol to form the α-bromoketone, it releases HBr back into the system. This continuous recycling means only ~0.5 equivalents of HBr are needed, achieving near-perfect atom economy[4].

  • Isolation: Stir for 2 hours. The product precipitates as a distinct solid. Filter the suspension and wash with cold water.

    • Causality: Because the product is a solid and the byproducts (water and trace acid) are entirely water-soluble, simple filtration isolates the product. This completely eliminates the need for volatile organic extraction solvents[5].

References

  • Title: Bromination of ketones with H₂O₂–HBr "on water" Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Modern Approaches to Green Bromination for a Sustainable Future Source: Engineered Science Publisher URL: [Link]

  • Title: GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: MedChem Tips and Tricks – Solvent Selection Source: ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) URL: [Link]

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